2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione

Description

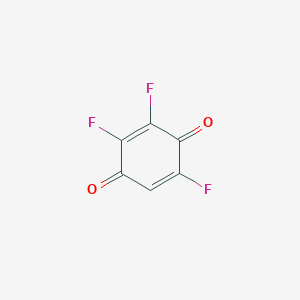

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione is a fluorinated derivative of the cyclohexadienedione scaffold, characterized by three fluorine atoms at positions 2, 3, and 5 on the aromatic ring.

Properties

CAS No. |

769-38-0 |

|---|---|

Molecular Formula |

C6HF3O2 |

Molecular Weight |

162.07 g/mol |

IUPAC Name |

2,3,5-trifluorocyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C6HF3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |

InChI Key |

XZUKPUPEYNAPPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=C(C1=O)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione typically involves the fluorination of cyclohexa-2,5-diene-1,4-dione. One common method is the reaction of cyclohexa-2,5-diene-1,4-dione with fluorine gas in the presence of a catalyst such as hydrogen fluoride. The reaction is usually carried out at high temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorine gas and maintain the required reaction conditions. Safety measures are crucial due to the toxicity and reactivity of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, reacting with electrophilic compounds, alcohols, and phenols.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

Scientific Research Applications

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons and forming reactive intermediates. These intermediates can further react with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the cyclohexadienedione core significantly influence solubility, redox behavior, and biological activity. Below is a comparative table of key analogues:

*Calculated using standard atomic weights.

Structural and Electronic Effects

- Steric Effects : Bulky substituents (e.g., tert-butyl, dodecyl) hinder molecular packing and protein interactions, whereas smaller groups like fluorine minimize steric hindrance .

- Hydrogen Bonding: Methoxy and amino groups participate in hydrogen bonding (e.g., in 2-hydroxy-5-methoxy-3-methyl- derivatives), influencing solubility and biological activity . Fluorine’s weak H-bond acceptor capacity may limit such interactions.

Biological Activity

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione (CAS No. 769-38-0) is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C6HF3O2

Molecular Weight: 162.066 g/mol

IUPAC Name: this compound

Synonyms: 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trifluoro-

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural characteristics allow it to participate in electron transfer processes and act as a reactive electrophile. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Antioxidant Properties: The compound has shown potential as an antioxidant agent. It may scavenge free radicals and reduce oxidative stress in cellular systems.

- Enzyme Inhibition: In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered cellular functions and could be leveraged for therapeutic applications.

Case Studies

-

Antimicrobial Efficacy:

A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound's mode of action was linked to membrane disruption and metabolic interference. -

Antioxidant Activity:

In a cellular model of oxidative stress induced by hydrogen peroxide (H₂O₂), treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability. These findings suggest its potential role as a protective agent against oxidative damage. -

Enzyme Inhibition:

Research focused on the inhibition of the enzyme glutathione S-transferase (GST) by this compound demonstrated a dose-dependent inhibition pattern. This inhibition could have implications for drug metabolism and detoxification processes in the liver.

Comparative Analysis

| Property/Activity | This compound | Other Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus | Less effective |

| Antioxidant Properties | Reduces ROS levels | Varies by compound |

| Enzyme Inhibition | Inhibits GST | Different targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.